1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Overview
Description
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of both dichlorophenyl and pentafluoropropanone groups. This compound is notable for its unique chemical structure, which combines the electron-withdrawing effects of both chlorine and fluorine atoms. These properties make it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dichlorobenzene with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions to yield the desired ketone.
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the intermediates and to prevent side reactions. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final compound.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields the corresponding alcohol, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and 1-(3,5-dichlorophenyl)-2,2,2-trifluoropropan-1-one share structural similarities.
Uniqueness: The presence of the pentafluoropropanone group in this compound distinguishes it from other compounds, providing unique reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBPNYNRFKUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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